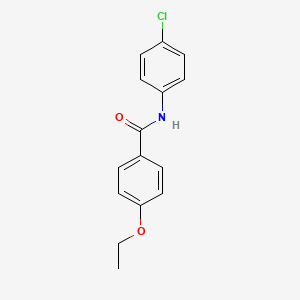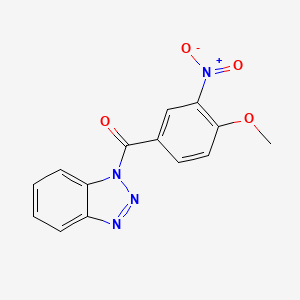![molecular formula C14H12ClN3O2 B5782942 N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mecanismo De Acción
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and inflammation. By inhibiting HSP90, N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide disrupts the function of these proteins, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has minimal toxicity and is well-tolerated by cells and animals. N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its specificity for HSP90, which allows for targeted inhibition of cancer cell growth and inflammation. However, one limitation is the potential for off-target effects, as HSP90 is involved in the folding and stabilization of many proteins.
Direcciones Futuras
Future research on N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential use of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide in other inflammatory diseases, such as psoriasis and inflammatory bowel disease. Finally, studies could investigate the potential for developing N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide analogs with increased potency and specificity for HSP90.
Métodos De Síntesis
The synthesis of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 3-chloro-4-methylbenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential use in cancer treatment. Studies have shown that N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-2-3-11(8-12(9)15)14(19)20-18-13(16)10-4-6-17-7-5-10/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBDAEINRRYPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3-chloro-4-methylphenyl)carbonyl]oxy}pyridine-4-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)
![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)